molecular formula C18H17NO2 B2434068 1-(4-Benzoylphenyl)-3,3-dimethylazetidin-2-one CAS No. 339100-52-6

1-(4-Benzoylphenyl)-3,3-dimethylazetidin-2-one

Cat. No.: B2434068
CAS No.: 339100-52-6
M. Wt: 279.339
InChI Key: JIJVCZFJHJXPEL-UHFFFAOYSA-N
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Description

1-(4-Benzoylphenyl)-3,3-dimethylazetidin-2-one is an organic compound that features a benzoyl group attached to a phenyl ring, which is further connected to a dimethyl-substituted azetane ring

Mechanism of Action

Chemical Reactions Analysis

1-(4-Benzoylphenyl)-3,3-dimethylazetidin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.

    Substitution: The compound can undergo substitution reactions, particularly at the benzoyl group, to form various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1-(4-Benzoylphenyl)-3,3-dimethylazetidin-2-one can be compared with similar compounds such as:

The uniqueness of this compound lies in its azetane ring, which imparts distinct chemical and physical properties, making it suitable for specific applications in photoreactive materials and advanced research.

Properties

IUPAC Name

1-(4-benzoylphenyl)-3,3-dimethylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2/c1-18(2)12-19(17(18)21)15-10-8-14(9-11-15)16(20)13-6-4-3-5-7-13/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIJVCZFJHJXPEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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